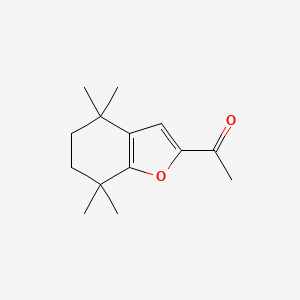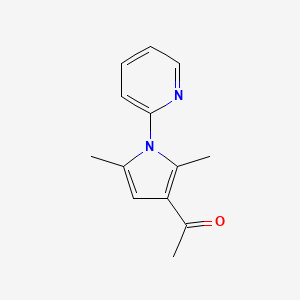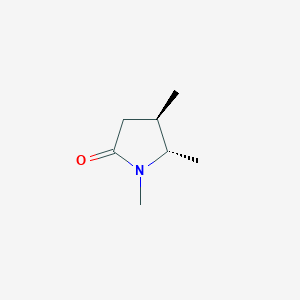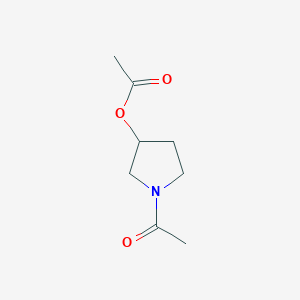
2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and two carboxylic acid groups attached to the phenyl and quinoline rings. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on the desired scale of production, cost considerations, and environmental impact. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
科学研究应用
2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The quinoline core can intercalate with DNA, influencing gene expression and cellular processes. These interactions make the compound a valuable tool for studying biological systems and developing new therapeutic agents.
相似化合物的比较
Similar Compounds
- 2-(4-Carboxyphenyl)quinoline-4-carboxylic acid
- 4-Carboxyphenylboronic acid
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
Uniqueness
Compared to similar compounds, 2-(4-Carboxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid stands out due to its unique combination of functional groups and structural features. The presence of both carboxylic acid groups and the quinoline core provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
90034-52-9 |
|---|---|
分子式 |
C17H11NO5 |
分子量 |
309.27 g/mol |
IUPAC 名称 |
2-(4-carboxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H11NO5/c19-15-8-14(9-1-3-10(4-2-9)16(20)21)18-13-6-5-11(17(22)23)7-12(13)15/h1-8H,(H,18,19)(H,20,21)(H,22,23) |
InChI 键 |
UISPURRTRJOEGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)

![(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)

![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
